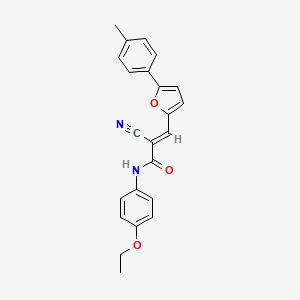

![molecular formula C14H9N3O5 B2956532 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 921899-69-6](/img/structure/B2956532.png)

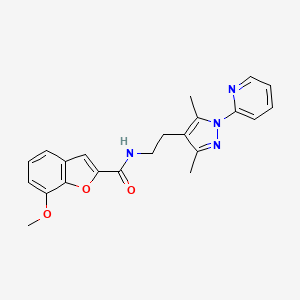

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” is a compound that has been synthesized and evaluated for its antitumor activities . It is part of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .

Synthesis Analysis

The compound was synthesized via a Pd - catalyzed C-N cross - coupling . The synthesis involved the use of benzo- [ d ] [1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .

Molecular Structure Analysis

The molecular structure of the compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .

Chemical Reactions Analysis

The compound was evaluated for its antitumor activities against HeLa, A549 and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .

Physical And Chemical Properties Analysis

The compound has a melting point of 116-118°C and Rf of 0.70 . Its molecular formula is C14H19NO3 and its molecular weight is 249.3056 g/mol .

科学的研究の応用

Pharmacological Properties of Related Compounds

Research on compounds structurally related to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has indicated a range of significant biological activities. For instance, furoxans and benzofuroxans, which share a similarity in the structural motif with the subject compound, have been found to exhibit antimicrobial, anti-parasitic, mutagenic, immunosuppressive, anticancer, anti-aggregating, and vasorelaxant activities. These findings suggest that compounds with such moieties could have diverse applications in medicinal chemistry, potentially leading to the development of new pharmaceuticals with hybrid structures for enhanced biological activity (Cerecetto & Porcal, 2005).

Anti-Plasmodial Activity

Compounds incorporating oxadiazole or furazan frameworks have also demonstrated notable anti-plasmodial activities. A study on N-acylated furazan-3-amine derivatives revealed their efficacy against different strains of Plasmodium falciparum, the parasite responsible for malaria. This study highlights the potential for such compounds to contribute to anti-malarial drug development, with specific benzamides showing promise due to their significant activity against both chloroquine-sensitive and multi-resistant strains of the parasite (Hermann et al., 2021).

Synthesis and Reactivity

The synthesis and reactivity of compounds related to this compound have been extensively studied, providing insights into their potential applications in organic chemistry and drug discovery. For example, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole from N-(1-Naphthyl)furan-2-carboxamide through various chemical transformations illustrates the versatility of these compounds in synthesizing heterocyclic compounds with potential biological activity (Aleksandrov & El’chaninov, 2017).

Therapeutic Potential

The therapeutic potential of oxadiazole or furadiazole-containing compounds has been a subject of interest due to their wide range of chemical and biological properties. These compounds have shown various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This underscores the importance of such heterocyclic compounds in the development of new therapeutic agents (Siwach & Verma, 2020).

作用機序

Target of Action

Compounds with similar structures have been found to inhibitVEGFR1 , a receptor involved in angiogenesis

Mode of Action

It’s suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines . This suggests that the compound might interact with its targets to disrupt the cell cycle, leading to cell death.

Biochemical Pathways

Given its potential role in inducing apoptosis and disrupting the cell cycle , it might affect pathways related to these processes. For instance, it could influence the p53 pathway, which is crucial for cell cycle regulation and apoptosis.

Result of Action

The compound has shown potential antitumor activity. In particular, it has demonstrated potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cell lines . The compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in these cell lines .

特性

IUPAC Name |

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O5/c18-12(10-2-1-5-19-10)15-14-17-16-13(22-14)8-3-4-9-11(6-8)21-7-20-9/h1-6H,7H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJYKIDZCCSAQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2956450.png)

![3-(2-(4-(difluoromethoxy)phenyl)-2-oxoethyl)-1-(difluoromethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2956452.png)

![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2956457.png)

![7lambda6-Thia-1-azaspiro[4.4]nonane 7,7-dioxide;hydrochloride](/img/structure/B2956466.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956467.png)

![N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2956468.png)